molecular formula C10H8N2O6S B3049770 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- CAS No. 21951-33-7

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-

Cat. No.: B3049770
CAS No.: 21951-33-7
M. Wt: 284.25 g/mol
InChI Key: UCJKAZZVJXOLRP-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-4-[(E)-2-(4-sulfophenyl)diazenyl]-, aluminum salt (1:1) (CAS: 34175-08-1; C.I. Pigment Yellow 100) is an aluminum-coordinated azo dye with the molecular formula C₁₆H₁₂AlN₄O₉S₂ and a molecular weight of 495.39 g/mol . Its structure features a pyrazole core substituted with a hydroxy group at position 5, a 4-sulfophenyl group at position 1, and a diazenyl-linked 4-sulfophenyl group at position 4 (Figure 1). The aluminum salt enhances stability and insolubility, making it suitable for industrial applications like pigments .

The non-metallized precursor, 5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 21951-33-7), has the molecular formula C₁₀H₈N₂O₆S and a molecular weight of 284.24 g/mol . This intermediate is critical in synthesizing metal-coordinated derivatives.

Properties

IUPAC Name

3-oxo-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-5,11H,(H,14,15)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJKAZZVJXOLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066742
Record name 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
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Molecular Weight

284.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21951-33-7, 118-47-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
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Record name 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
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Record name 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
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Record name 5-hydroxy-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
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Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Aluminum salt) C₁₆H₁₂AlN₄O₉S₂ 495.39 5-hydroxy, 1-(4-sulfophenyl), 4-(4-sulfophenyldiazenyl), Al³⁺ coordination
Trisodium Salt (Tartrazine, CI 19140) C₁₆H₉N₄Na₃O₉S₂ 534.36 5-hydroxy, 1-(4-sulfophenyl), 4-(4-sulfophenyldiazenyl), Na⁺ counterions
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid C₁₇H₁₅N₃O₅S 373.38 1-(4-sulfamoylphenyl), 5-(p-tolyl), carboxylic acid
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate C₁₂H₁₁ClN₂O₂ 250.68 3-(4-chlorophenyl), ethyl ester
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester C₈H₁₀N₂O₂S (varies) ~210–300 3-methylsulfanyl, variable 5-substituents, ethyl ester

Key Differences :

  • Coordination vs. Ionic Salts : The aluminum salt (target) forms a coordination complex, whereas Tartrazine (CI 19140) is an ionic trisodium salt. This impacts solubility and applications .
  • Substituents : Pharmacologically active pyrazoles (e.g., ) replace sulfophenyl groups with sulfamoyl or aryl groups to enhance bioactivity .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility Stability Application Domain
Target Aluminum Salt Low water solubility High thermal/light stability Industrial pigments
Trisodium Salt (Tartrazine) 260 g/L (water, 30°C) Hygroscopic, oxidant-sensitive Food, cosmetics, drugs
Pharmacological Derivatives Soluble in polar solvents Moderate stability Drug candidates

Insights :

  • The aluminum salt’s low solubility suits it for coatings and plastics, while Tartrazine’s high solubility enables use in liquid formulations .
  • Methylsulfanyl and ester groups in ’s compounds enhance lipophilicity for drug absorption .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- (CAS Number: 21951-33-7) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C10H8N2O6S
  • Molecular Weight : 284.25 g/mol
  • IUPAC Name : 3-oxo-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid

Pharmacological Properties

Research indicates that the pyrazole nucleus exhibits a wide range of biological activities, including:

  • Anti-inflammatory : Compounds derived from pyrazole structures have shown significant anti-inflammatory effects. For instance, a study demonstrated that certain derivatives inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 93% at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial : Various pyrazole derivatives have been tested for their antibacterial properties against pathogens such as E. coli and S. aureus. One study reported that a specific compound exhibited notable activity against these bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
  • Anticancer : The potential anticancer properties of pyrazole derivatives have also been explored. Research has indicated that these compounds can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

The biological effects of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- are primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
  • Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is linked to neurodegenerative diseases .

Study on Anti-inflammatory Activity

A recent study synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models. The results showed that certain compounds significantly reduced swelling and pain in treated subjects compared to controls .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized various pyrazole derivatives and assessed their activity against multiple bacterial strains. One compound demonstrated excellent antibacterial activity against Klebsiella pneumoniae, suggesting its potential as a lead candidate for developing new antibiotics .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity Studies : Preliminary studies indicate low acute toxicity levels in animal models when administered at therapeutic doses. However, high concentrations have shown some adverse effects in vitro, necessitating further investigation into safety profiles .

Q & A

Q. What are the standard synthetic routes for preparing 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-, and how can reaction conditions be optimized to minimize impurities?

The compound is synthesized via a two-step diazotization and coupling reaction. Diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) with sodium nitrite and HCl produces a diazonium salt, which is coupled with pyrazolone T (4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid). Key impurities like unsulfonated aromatic amines (e.g., aniline, benzidine) arise from incomplete coupling or side reactions. Optimization involves:

  • Temperature control : Maintaining 0–5°C during diazotization to prevent decomposition.
  • pH adjustment : Neutral to slightly alkaline conditions (pH 6–8) for efficient coupling.
  • Purification : Recrystallization or chromatography to remove unreacted starting materials and by-products .

Q. How is the purity of this compound validated in academic research, particularly for pharmacological studies?

Purity is assessed using:

  • Elemental analysis : Confirms stoichiometric composition.
  • Spectroscopy : IR for functional groups (e.g., sulfonate S=O at ~1200 cm⁻¹), ¹H/¹³C-NMR for structural verification.
  • Chromatography : HPLC with UV detection at λ = 428 nm (characteristic azo bond absorption) to quantify residual impurities like 4-aminoazobenzene (4AAB) .

Q. What are the primary biological activities reported for structurally related pyrazole derivatives?

Pyrazole analogs exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 enzyme (IC₅₀ values in µM range).
  • Analgesic effects : Tested via acetic acid-induced writhing models in rodents.
  • Antioxidant potential : DPPH radical scavenging assays.
    These activities are linked to the sulfophenyl and carboxylate groups, which enhance solubility and target binding .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets like dihydrofolate reductase (DHFR)?

  • Target selection : DHFR (PDB ID: 1KMS) is a validated target for anti-inflammatory/anticancer agents.
  • Docking workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Define the active site using residues like Phe31, Leu22, and Glu30.
    • Use AutoDock Vina or Schrödinger Glide for flexible docking.
    • Validate with RMSD <2.0 Å against co-crystallized ligands.
      Docking scores (e.g., ∆G = −9.2 kcal/mol) and hydrogen-bond interactions (e.g., with Arg70) guide SAR modifications .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Contradictions in NMR/IR data often arise from tautomerism or sulfonate group orientation. Mitigation strategies:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts).
  • 2D-COSY/NOESY : Resolves overlapping proton signals in crowded aromatic regions.
  • DFT calculations : Predicts stable conformers and compares experimental vs. theoretical spectra .

Q. How can X-ray crystallography using SHELX software elucidate the solid-state structure of this compound?

  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
  • Refinement in SHELXL :
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen atoms added via riding model.
    • R-factor convergence (<5%) ensures accuracy.
  • Validation : Check for voids (PLATON), hydrogen-bond networks, and π-π stacking (e.g., sulfophenyl rings) .

Q. What are the challenges in quantifying trace impurities like benzidine in this compound, and how are they addressed?

Benzidine (a carcinogen) can form via ANL oxidation. Detection requires:

  • LC-MS/MS : MRM transitions (m/z 184 → 92) with LOQ = 1 ppb.
  • Derivatization : Use of pentafluoropropionic anhydride to enhance MS sensitivity.
  • Matrix-matched calibration : Compensates for ion suppression in complex dye matrices .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonate groups.
  • Biological assays : Include ulcerogenicity tests (e.g., rat stomach lesion scoring) for anti-inflammatory derivatives .
  • Computational tools : Pair docking with MD simulations (>100 ns) to assess binding stability.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
Reactant of Route 2
1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-

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